

# Efficacy of Selective TYK2 Inhibition in Autoimmune Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |  |           |  |
|----------------------|-----------|--|-----------|--|
| Compound Name:       | ABBV-712  |  |           |  |
| Cat. No.:            | B12378813 |  | Get Quote |  |

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of selective Tyrosine Kinase 2 (TYK2) inhibition against a standard oral therapy for moderate-to-severe plaque psoriasis. Due to the early stage of development for **ABBV-712**, a selective TYK2 inhibitor, publicly available clinical data directly comparing it to standard autoimmune therapies is limited. Therefore, this guide will utilize data from the approved selective TYK2 inhibitor, deucravacitinib, as a representative of this class of molecules to draw comparisons with a standard-of-care oral agent, apremilast.

ABBV-712 is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] By targeting the regulatory pseudokinase (JH2) domain of TYK2, ABBV-712 offers a differentiated mechanism from broader JAK inhibitors.[2][3] This selective inhibition modulates signaling of key cytokines implicated in autoimmune diseases, such as Interleukin-23 (IL-23) and IL-12, making it a promising therapeutic target.[2][3] Preclinical studies have demonstrated the anti-inflammatory activity of ABBV-712 in models of ear dermatitis and IL-12/IL-18-induced interferon-gamma (IFN-y) production.[4] The primary indication for which ABBV-712 has been investigated in a Phase 1 clinical trial is psoriasis.[2]

### **Comparative Efficacy in Plaque Psoriasis**

To illustrate the potential efficacy of selective TYK2 inhibition, this guide presents data from the pivotal Phase 3 POETYK PSO-1 and POETYK PSO-2 trials, which compared the selective TYK2 inhibitor deucravacitinib to the phosphodiesterase-4 (PDE4) inhibitor apremilast, a standard oral treatment for moderate-to-severe plaque psoriasis.[5]



| Efficacy Endpoint<br>(Week 16)                                                | Deucravacitinib                                  | Apremilast | Placebo |
|-------------------------------------------------------------------------------|--------------------------------------------------|------------|---------|
| PASI 75                                                                       | ~58.4%                                           | ~35.1%     | ~12.7%  |
| sPGA 0/1<br>(clear/almost clear)                                              | Significantly higher than placebo and apremilast | -          | -       |
| Data from the POETYK PSO-1 trial for moderate-to- severe plaque psoriasis.[5] |                                                  |            |         |

These results demonstrate the superior efficacy of a selective TYK2 inhibitor over a standard oral therapy in achieving significant skin clearance in patients with moderate-to-severe plaque psoriasis.[5] Long-term extension studies have shown that the clinical response to deucravacitinib is maintained for up to three years with no new safety signals identified.[5]

## **Standard Therapies for Psoriasis**

The treatment landscape for psoriasis is broad and depends on disease severity. For mild to moderate disease, topical therapies are the standard of care, including corticosteroids and vitamin D3 analogues.[4] Phototherapy, such as narrowband UVB, is a mainstay for moderate-to-severe psoriasis that is unresponsive to topical agents.[4] For more severe cases, systemic therapies are employed, which include conventional oral agents like methotrexate and apremilast, as well as biologic therapies that target specific components of the immune system, such as TNF-α, IL-17, and IL-23 inhibitors.[6][7]

## **Experimental Protocols**

The following provides a generalized methodology for a Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled trial for a novel oral therapy in moderate-to-severe plaque psoriasis, based on the design of the POETYK PSO trials.[8]

Objective: To assess the efficacy and safety of the investigational drug compared to placebo and an active comparator in adults with moderate-to-severe plaque psoriasis.



#### Study Design:

- Participants: Adults (18 years or older) with a diagnosis of moderate-to-severe plaque
  psoriasis for at least 6 months, defined by a Psoriasis Area and Severity Index (PASI) score
  ≥12, a static Physician's Global Assessment (sPGA) score of ≥3 (moderate or severe), and
  body surface area (BSA) involvement of ≥10%.
- Randomization: Patients are randomized in a 1:1:1 ratio to receive the investigational drug, placebo, or the active comparator (e.g., apremilast 30 mg twice daily).
- Treatment Period: A 16-week placebo-controlled period, followed by a longer-term active treatment period (e.g., up to 52 weeks or longer in an extension study).
- Primary Endpoints:
  - The proportion of patients achieving at least a 75% reduction in their PASI score from baseline (PASI 75) at Week 16.
  - The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16.
- Secondary Endpoints:
  - Proportion of patients achieving PASI 90 and PASI 100.
  - Changes in health-related quality of life measures.
  - Safety and tolerability assessments, including monitoring of adverse events and laboratory parameters.

## Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the TYK2 signaling pathway and a typical clinical trial workflow.





Click to download full resolution via product page

Caption: TYK2 signaling pathway and the inhibitory action of ABBV-712.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 4. Diagnosis and management of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Psoriasis clinical guideline [aad.org]
- 8. BMS' deucravacitinib shows superiority in second psoriasis study [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Efficacy of Selective TYK2 Inhibition in Autoimmune Disease: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#efficacy-of-abbv-712-in-comparison-to-standard-autoimmune-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com